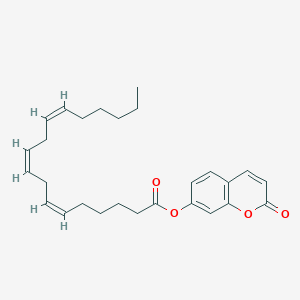

7-Hydroxycoumarinyl-gamma-linolenate

Description

Overview of Fluorescent Coumarin-Fatty Acid Conjugates in Biological Probing

Fluorescent probes are indispensable in modern bioscience, enabling the visualization and quantification of biological processes in real-time. researchgate.net Coumarins, a class of naturally occurring and synthetic compounds, are particularly valued as fluorophores. rsc.org Their derivatives are widely used to create fluorescent probes for detecting metal ions, environmental polarity, and biologically active small molecules. researchgate.netrsc.org Key characteristics that make coumarins excellent candidates for bioprobes include their high photostability, significant quantum yield, and the ease with which their structure can be chemically modified. rhhz.net

A particularly effective strategy in probe design involves conjugating a coumarin (B35378) molecule with a fatty acid. rhhz.net This creates a hybrid molecule with distinct properties. The fatty acid component can target the conjugate to specific cellular locations or enzymes that recognize and process lipids, while the coumarin acts as a reporter. rhhz.net Many coumarin-based probes operate on principles like Photo-induced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), where the fluorescence is initially "off" or quenched and becomes "on" or enhanced upon interaction with the target. rsc.org The fluorescence of coumarins is often highly sensitive to the local environment, including polarity and viscosity, a property known as solvatochromism. rhhz.netnih.gov This sensitivity allows them to report on the hydrophobicity of enzyme binding pockets or changes in cellular lipid environments. nih.govresearchgate.net

Significance of Specific Fatty Acid Esters in Modulating Enzyme Activity

Fatty acids and their derivatives, such as fatty acid esters, are not merely passive structural components of cell membranes or energy storage molecules. They are active participants in a multitude of cellular processes, including signaling pathways. Specific fatty acid esters can act as potent modulators of enzyme activity. For instance, phospholipases are enzymes that specifically catalyze the hydrolysis of phospholipids (B1166683), and their activity is fundamental to processes like inflammation and signal transduction. nih.govabcam.cn

The release of specific fatty acids, such as arachidonic acid by cytosolic phospholipase A2 (cPLA2), is a critical rate-limiting step in the generation of eicosanoids, which are powerful signaling molecules. nih.govabcam.cn The type of fatty acid esterified to a molecule can therefore dictate which enzyme it interacts with and how that enzyme is regulated. Research has shown that cPLA2, for example, exhibits a preference for polyunsaturated fatty acid substrates. nih.gov This specificity is a key principle exploited in the design of targeted chemical probes.

Rationale for Research on 7-Hydroxycoumarinyl-gamma-linolenate as a Chemical Probe in Enzymology

The rationale for designing and using this compound is rooted in the need for a continuous and sensitive method to monitor the activity of specific enzymes, namely cytosolic phospholipase A2 (cPLA2). nih.govcaymanchem.com This compound is a clever fusion of the fluorescent reporter 7-hydroxycoumarin (also known as umbelliferone) and gamma-linolenic acid, a polyunsaturated fatty acid. nih.govlabchem.com.my

In its intact ester form, the compound is essentially non-fluorescent. However, it is specifically designed to be a substrate for cPLA2. nih.govcaymanchem.com When the enzyme is active, it hydrolyzes the ester bond linking the fatty acid to the coumarin. nih.govcaymanchem.com This cleavage event releases the highly fluorescent 7-hydroxycoumarin. nih.gov The resulting fluorescence can be measured continuously with a spectrophotometer, providing a real-time readout of the enzyme's catalytic rate. caymanchem.com

A key study demonstrated that recombinant cPLA2 efficiently hydrolyzes this substrate, and this activity is inhibited by known cPLA2 inhibitors, confirming the probe's specificity. nih.gov When dispersed in a phospholipid matrix to mimic a cellular membrane, this compound is hydrolyzed by cPLA2 at a rate comparable to the enzyme's natural phospholipid substrates. nih.gov This makes it a powerful and reliable tool for studying cPLA2 kinetics, screening for potential inhibitors, and investigating the enzyme's role in cellular physiology and disease. abcam.cnnih.gov

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the key technical information for the compound.

| Property | Value | Reference |

| Formal Name | 6Z,9Z,12Z-octadecatrienoic acid, 2-oxo-2H-1-benzopyran-7-yl ester | caymanchem.com |

| CAS Number | 161180-12-7 | caymanchem.com |

| Synonym | Umbelliferyl-γ-Linolenate | caymanchem.com |

| Molecular Formula | C₂₇H₃₄O₄ | caymanchem.com |

| Molecular Weight | 422.6 g/mol | caymanchem.com |

| Purity | ≥98% | caymanchem.com |

| Formulation | A solution in ethanol | caymanchem.com |

| λₘₐₓ | 282, 311 nm | caymanchem.com |

Table 2: Fluorescent Properties of the Reporter Moiety

Upon enzymatic cleavage, 7-hydroxycoumarin (umbelliferone) is released. Its fluorescent properties are pH-dependent.

| Reporter Molecule | Condition | Excitation (λₑₓ) | Emission (λₑₘ) | Reference |

| 7-Hydroxycoumarin | 0.1 M Citrate, pH 3.0 | 325 nm | 452 nm | sigmaaldrich.com |

| 7-Hydroxycoumarin | Hydrolyzed Substrate | 335 nm | 450 nm | caymanchem.com |

Table 3: Compound Names Mentioned in this Article

Structure

3D Structure

Properties

CAS No. |

161180-12-7 |

|---|---|

Molecular Formula |

C27H34O4 |

Molecular Weight |

422.6 g/mol |

IUPAC Name |

(2-oxochromen-7-yl) octadeca-6,9,12-trienoate |

InChI |

InChI=1S/C27H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(28)30-24-20-18-23-19-21-27(29)31-25(23)22-24/h6-7,9-10,12-13,18-22H,2-5,8,11,14-17H2,1H3 |

InChI Key |

LPIXSKJJCANUQD-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |

Appearance |

Assay:≥98%A solution in ethanol |

Synonyms |

Umbelliferyl-γ-Linolenate |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of 7 Hydroxycoumarinyl Gamma Linolenate

Esterification Methodologies for Coumarin-Linked Fatty Acids

The formation of an ester linkage between the 7-hydroxyl group of the coumarin (B35378) and the carboxyl group of gamma-linolenic acid is the central transformation in the synthesis of 7-hydroxycoumarinyl-gamma-linolenate. Several established esterification methods can be adapted for this purpose, with the choice of method often depending on the desired yield, purity, and scalability of the synthesis.

A common and effective method for this type of esterification is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This reaction proceeds by activating the carboxylic acid (gamma-linolenic acid) to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the hydroxyl group of 7-hydroxycoumarin. The addition of DMAP accelerates the reaction by forming an even more reactive acylpyridinium intermediate. The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at room temperature.

Another approach involves the conversion of gamma-linolenic acid to a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting gamma-linolenoyl chloride is then reacted with 7-hydroxycoumarin in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. This method is often high-yielding but requires careful handling of the moisture-sensitive and corrosive acyl chloride.

The table below summarizes key aspects of these chemical esterification methodologies.

| Method | Reagents | Typical Solvent | Advantages | Disadvantages |

| Steglich Esterification | Gamma-linolenic acid, 7-hydroxycoumarin, DCC or EDC, DMAP | Dichloromethane (DCM), Tetrahydrofuran (THF) | Mild reaction conditions, good yields. | Formation of urea (B33335) byproduct which needs to be removed. |

| Acyl Halide Method | Gamma-linolenoyl chloride, 7-hydroxycoumarin, Pyridine or Triethylamine | Dichloromethane (DCM), Toluene | High reactivity and often high yields. | Acyl halide is moisture-sensitive and corrosive. |

Enzymatic Synthesis Approaches for Fluorescent Lipid Substrates

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing coumarin-linked fatty acids. Lipases, in particular, have demonstrated significant utility in catalyzing esterification reactions under mild conditions, often with high regioselectivity, which can be advantageous when working with poly-functionalized molecules.

The lipase-catalyzed synthesis of this compound would typically involve the direct esterification of 7-hydroxycoumarin with gamma-linolenic acid. A key consideration in this process is the choice of lipase (B570770) and the reaction medium. Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on acrylic resin), are frequently used due to their stability, reusability, and high activity in non-aqueous solvents. researchgate.net The reaction is generally performed in an organic solvent, such as a mixture of tetrahydrofuran and acetone, to solubilize the substrates and minimize water-catalyzed hydrolysis of the ester product. researchgate.net

Research on the enzymatic acylation of umbelliferone (B1683723) (7-hydroxycoumarin) with various vinyl esters has shown that the conversion efficiency can be influenced by the length of the fatty acid chain. researchgate.net For instance, higher conversion rates were observed with shorter chain fatty acids (acetate, propionate, and butyrate) compared to longer chain ones (decanoate and laurate). researchgate.net This suggests that the synthesis of this compound, which has an 18-carbon chain, might require optimization of reaction parameters such as enzyme concentration, temperature, and substrate molar ratio to achieve satisfactory yields.

The table below outlines a representative enzymatic synthesis approach.

| Parameter | Condition | Rationale |

| Enzyme | Immobilized Lipase (e.g., Novozym® 435) | High stability, reusability, and activity in organic media. |

| Substrates | 7-hydroxycoumarin, Gamma-linolenic acid | Reactants for the esterification. |

| Solvent | Tetrahydrofuran (THF) / Acetone mixture | Solubilizes substrates and minimizes hydrolysis. |

| Temperature | 40-60 °C | Optimal range for many lipase activities. |

| Acyl Donor/Acceptor Molar Ratio | Excess gamma-linolenic acid | Drives the reaction towards product formation. |

Design and Synthesis of Analogs for Structure-Function Exploration

The design and synthesis of analogs of this compound are crucial for exploring structure-function relationships and for developing probes with tailored properties. Modifications can be introduced in both the coumarin fluorophore and the fatty acid chain to investigate how these changes affect the molecule's fluorescent properties, its interaction with biological membranes, and its recognition by cellular enzymes.

Variations in the fatty acid chain can provide insights into the specificity of lipid-metabolizing enzymes and transport proteins. For instance, synthesizing a series of 7-hydroxycoumarinyl esters with fatty acids of varying chain lengths and degrees of unsaturation can help to elucidate the structural requirements for their incorporation into different lipid classes or their trafficking to specific organelles. Studies with fluorescent fatty acid derivatives have shown that the length of the acyl chain can influence their intracellular distribution and partitioning into membrane domains of different fluidity. mdpi.com

Modifications to the coumarin core can be used to tune the probe's photophysical properties, such as its excitation and emission wavelengths, quantum yield, and sensitivity to the local environment. For example, introducing electron-donating or electron-withdrawing groups at different positions on the coumarin ring can shift the fluorescence spectrum, which could be useful for multi-color imaging experiments. Furthermore, altering the structure of the coumarin may influence its interaction with cellular components and its potential as a substrate for various enzymes.

The table below presents some potential analogs and the rationale for their design.

| Analog Type | Modification | Rationale for Design | Potential Research Application |

| Fatty Acid Chain Variant | Esterification with stearic acid (saturated, C18:0) | To investigate the role of unsaturation in cellular uptake and metabolism. | Comparing the trafficking of saturated vs. polyunsaturated fatty acids. |

| Fatty Acid Chain Variant | Esterification with eicosapentaenoic acid (EPA, C20:5) | To create a fluorescent probe for an omega-3 fatty acid. | Studying the differential metabolism of omega-6 and omega-3 fatty acids. |

| Coumarin Core Variant | Use of 7-amino-4-methylcoumarin (B1665955) instead of 7-hydroxycoumarin | To shift the fluorescence to longer wavelengths and increase quantum yield. | Development of probes with improved photophysical properties for live-cell imaging. |

| Coumarin Core Variant | Introduction of a substituent at the 3- or 4-position of the coumarin ring | To alter the probe's environmental sensitivity or enzymatic recognition. | Creating probes that report on the polarity of their microenvironment. |

Biochemical Characterization of 7 Hydroxycoumarinyl Gamma Linolenate As an Enzyme Substrate

Substrate Properties in Mimetic Biological Environments: Phospholipid Matrices and Micellar Systems

The enzymatic activity of lipases is profoundly influenced by the physical state of their substrates. For enzymes that act on lipids, it is crucial to present the substrate in a manner that mimics its natural environment, such as in phospholipid membranes or micelles.

When 7-Hydroxycoumarinyl-gamma-linolenate is dispersed within a phospholipid matrix , it is readily hydrolyzed by cytosolic phospholipase A2 (cPLA2). researchgate.netnih.gov Research has demonstrated that in this environment, the rate of hydrolysis is comparable to that of natural arachidonyl-containing phospholipid substrates. researchgate.netnih.gov This indicates that the coumarinyl leaving group does not significantly hinder the enzyme's ability to recognize and cleave the ester bond of the gamma-linolenate (B1238488) moiety. The reaction progress curve for the hydrolysis of this compound in a phospholipid matrix is identical to that observed with natural substrates, further validating its use as a reliable substrate analog. researchgate.netnih.gov

In addition to phospholipid vesicles, micellar systems are also employed to study the kinetics of cPLA2 with this compound. A common approach involves the use of detergents, such as Triton X-100, to create mixed micelles containing the substrate and phospholipids (B1166683). This "GLU (this compound) micelle assay" has been utilized in the screening and characterization of cPLA2α inhibitors. researchgate.net The use of these mimetic environments is essential for studying the interfacial activation of cPLA2, a key characteristic of this class of enzymes.

Enzymatic Hydrolysis by Cytosolic Phospholipase A2 (cPLA2) Isoforms

Cytosolic phospholipase A2 (cPLA2) enzymes are critical players in various cellular processes, including inflammation and signal transduction, primarily through the release of arachidonic acid from membrane phospholipids.

Substrate Specificity and Kinetic Parameters of cPLA2α

Recombinant cPLA2α efficiently hydrolyzes fatty acid esters of 7-hydroxycoumarin, including this compound. researchgate.netnih.gov The enzyme exhibits a preference for polyunsaturated fatty acid substrates, making the gamma-linolenate ester a suitable substrate. researchgate.netnih.gov While detailed kinetic parameters (Km and Vmax) for the hydrolysis of this compound by cPLA2α are not extensively reported in the available literature, the comparable hydrolysis rate to natural substrates suggests that it is an effective tool for assessing cPLA2α activity. researchgate.netnih.gov The hydrolysis of this substrate is often referred to as 7-hydroxycoumarinyl ester hydrolase (7-HCEase) activity, which has been shown to be an intrinsic property of cPLA2α. researchgate.netnih.gov

Calcium-Dependent Modulation of cPLA2α Hydrolysis

A hallmark of cPLA2α activity is its dependence on calcium. The hydrolysis of hydrophobic 7-hydroxycoumarinyl esters, such as this compound, when presented in phospholipid vesicles, is stimulated by submicromolar concentrations of free calcium. researchgate.netnih.gov This calcium-dependent activation is a critical regulatory mechanism for cPLA2α, facilitating its translocation to and association with membrane surfaces where its substrates reside. In contrast, the hydrolysis of water-soluble coumarinyl esters by cPLA2α can occur in the absence of calcium. researchgate.netnih.gov

Influence of Detergent and Lipid Concentration on cPLA2 Activity

The activity of cPLA2α towards this compound is significantly influenced by the concentration of detergents and lipids in the assay system. The "GLU micelle assay" relies on the formation of mixed micelles, typically with a non-ionic detergent like Triton X-100 and a phospholipid such as phosphatidylcholine. researchgate.net The presence of these components is crucial for solubilizing the hydrophobic substrate and presenting it to the enzyme in an appropriate interfacial environment. However, the concentration of both detergent and lipid must be carefully optimized, as high concentrations can lead to an inhibition of enzyme activity. researchgate.net This is a common phenomenon in lipase (B570770) kinetics, where the surface dilution of the substrate by excess detergent or lipid can reduce the effective substrate concentration available to the enzyme.

Enzymatic Hydrolysis by Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).

Characterization as a MAGL-Responsive Fluorescent Probe

This compound has been identified as a responsive fluorescent probe for MAGL activity. Upon hydrolysis by MAGL, the fluorescent 7-hydroxycoumarin is released, leading to a detectable increase in fluorescence. This property allows for the continuous monitoring of MAGL activity in a straightforward and sensitive manner. While it is established as a MAGL-responsive probe, detailed kinetic characterization and specific activity values for the hydrolysis of this compound by MAGL are not widely available in the current literature. Its use, however, underscores the broader substrate tolerance of MAGL for various fatty acid esters.

Kinetic Analysis of MAGL-Catalyzed Ester Cleavage

There is currently no publicly available scientific literature detailing the kinetic analysis of monoacylglycerol lipase (MAGL)-catalyzed ester cleavage of this compound. Extensive searches of research databases have not yielded studies that investigate this specific substrate-enzyme interaction. Therefore, kinetic parameters such as K_m and V_max for the MAGL-catalyzed hydrolysis of this compound are not known.

Interactions with Other Lipid-Metabolizing Enzymes (if experimentally verified)

While information regarding the interaction of this compound with MAGL is not available, its utility as a substrate for other lipid-metabolizing enzymes, specifically cytosolic phospholipase A2 (cPLA2), has been experimentally verified.

Cytosolic Phospholipase A2 (cPLA2)

This compound serves as a fluorogenic substrate for human cPLA2. The enzymatic hydrolysis of the ester bond in this compound by cPLA2 releases the highly fluorescent molecule 7-hydroxycoumarin (also known as umbelliferone). This property allows for a continuous, fluorescence-based assay to monitor cPLA2 activity.

A 1994 study by Huang et al. established that recombinant human cPLA2 efficiently hydrolyzes this compound. nih.gov The key findings from this research are summarized in the table below.

Table 1: Experimental Findings for cPLA2-Catalyzed Hydrolysis of this compound

| Parameter | Observation | Citation |

| Enzyme | Human cytosolic phospholipase A2 (cPLA2) | nih.gov |

| Substrate | This compound | nih.gov |

| Hydrolysis Products | gamma-Linolenic acid and 7-hydroxycoumarin | nih.gov |

| Assay Principle | Release of fluorescent 7-hydroxycoumarin | nih.gov |

| Reaction Conditions | Hydrolysis rate is comparable to that of an arachidonyl-containing phospholipid substrate when dispersed in a phospholipid matrix. | nih.gov |

| Cofactor Dependence | The hydrolysis of the hydrophobic substrate is stimulated by submicromolar concentrations of free calcium. | nih.gov |

| Substrate Preference | cPLA2 shows a preference for polyunsaturated substrates like this compound. | nih.gov |

The study confirmed that the observed hydrolase activity was indeed from cPLA2 through several methods, including co-migration on non-denaturing polyacrylamide gel electrophoresis with cPLA2 identified by Western analysis, and inhibition of the hydrolase activity by arachidonyl trifluoromethyl ketone, a known potent inhibitor of cPLA2. nih.gov

The hydrolysis of this compound by cPLA2 provides a valuable tool for studying the enzyme's activity and for screening potential inhibitors. nih.gov The preference of cPLA2 for polyunsaturated fatty acid esters like this substrate is consistent with its known physiological role in releasing arachidonic acid from membrane phospholipids.

There is no substantial evidence in the reviewed scientific literature of this compound being a substrate for other lipid-metabolizing enzymes such as fatty acid amide hydrolase (FAAH) or other lysophospholipases. Its primary and experimentally verified application remains as a fluorogenic substrate for cPLA2.

Application in Enzymatic Assay Development and High Throughput Screening Platforms

Development and Optimization of Fluorescence-Based Assays for cPLA2 Activity

7-Hydroxycoumarinyl-gamma-linolenate is a well-established fluorogenic substrate for cytosolic phospholipase A2 (cPLA2), an enzyme pivotal in the release of arachidonic acid for the subsequent production of eicosanoids. nih.gov The development of fluorescence-based assays using this substrate has provided a sensitive and continuous method for monitoring cPLA2 activity, overcoming limitations of previous endpoint or radiolabel-based assays. nih.gov

The enzymatic action of cPLA2 on this compound cleaves the ester bond, liberating gamma-linolenic acid and the fluorescent product, 7-hydroxycoumarin. nih.govcaymanchem.com This reaction forms the basis of a continuous assay where the increase in fluorescence can be monitored in real-time using a spectrophotometer. nih.gov The release of 7-hydroxycoumarin is typically monitored with an excitation wavelength around 335-360 nm and an emission wavelength at approximately 450-460 nm. caymanchem.commedchemexpress.com

Research has demonstrated that when this compound is dispersed within a phospholipid matrix, it is hydrolyzed by recombinant human cPLA2 at a rate comparable to that of natural arachidonyl-containing phospholipid substrates. nih.gov The activity of cPLA2 against this substrate is enhanced by submicromolar concentrations of free calcium, a known activator of the enzyme. nih.gov The validity of this assay is further supported by the finding that known cPLA2 inhibitors, such as arachidonyl trifluoromethyl ketone, effectively block the hydrolysis of this compound. nih.gov

Table 1: Spectrophotometric Parameters for cPLA2 Activity Assay

| Parameter | Value | Reference |

|---|---|---|

| Substrate | This compound | nih.govcaymanchem.com |

| Enzyme | Cytosolic Phospholipase A2 (cPLA2) | nih.gov |

| Product Monitored | 7-Hydroxycoumarin | nih.govcaymanchem.com |

| Excitation Wavelength | ~335-360 nm | caymanchem.commedchemexpress.com |

The fluorescence-based assay using this compound is highly amenable to miniaturization and automation, making it a valuable tool for high-throughput screening (HTS) of potential cPLA2 modulators. mdpi.com HTS platforms enable the rapid testing of large chemical libraries to identify compounds that either inhibit or enhance cPLA2 activity. nih.govnih.gov The assay's simplicity—mixing the enzyme, substrate, and test compound and then monitoring fluorescence—reduces the number of steps and handling required, which is critical for large-scale screening campaigns. researchgate.net The high sensitivity of fluorescence detection allows for the use of small reaction volumes, conserving reagents and valuable test compounds. mdpi.com This methodology has been instrumental in the search for novel therapeutic agents targeting inflammatory diseases and other conditions where cPLA2 is implicated.

Utility in MAGL Activity Assays and the Discovery of Enzyme Inhibitors

While this compound is a specific substrate for cPLA2, the broader principle of using fluorogenic esters is widely applied in assays for other hydrolases, including monoacylglycerol lipase (B570770) (MAGL). MAGL is a serine hydrolase that plays a crucial role in degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). frontiersin.orgcaymanchem.com Inhibition of MAGL is a therapeutic strategy for various neurological and inflammatory disorders. frontiersin.orgnih.gov

For MAGL activity assays, substrates other than this compound are typically used. For instance, Cayman Chemical's inhibitor screening assay utilizes the hydrolysis of 4-nitrophenylacetate, which results in a yellow product that can be measured by absorbance. caymanchem.comthomassci.com Other fluorescence-based methods for MAGL use different probes, such as 7-hydroxyresorufinyl octanoate (7-HRO). mdpi.com Despite the different substrate, the goal remains the same: to identify potent and selective inhibitors. frontiersin.orgabcam.com The development of these assays is crucial for discovering novel MAGL inhibitors, which are of significant interest for their potential in treating pain, inflammation, and neurodegenerative diseases. nih.govcellmolbiol.org

Comparative Evaluation of Enzyme Inhibitor Potency and Selectivity using this compound as a Standard Substrate

The use of this compound as a standard substrate provides a reliable and reproducible method for determining the potency of cPLA2 inhibitors. By performing the assay in the presence of varying concentrations of a test compound, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency. nih.gov

Furthermore, this standardized assay is critical for assessing inhibitor selectivity. An ideal therapeutic compound should inhibit its target enzyme (e.g., cPLA2) without affecting other related enzymes. To determine selectivity, the IC50 value of an inhibitor against cPLA2 (measured using this compound) is compared to its IC50 values against other enzymes, such as MAGL or other 2-AG hydrolases like ABHD6 and ABHD12. frontiersin.org A compound that shows a significantly lower IC50 for cPLA2 compared to other enzymes is considered selective. This comparative evaluation is a cornerstone of preclinical drug development, ensuring that a potential drug candidate has the desired specific activity and minimal off-target effects. frontiersin.org

Table 2: Example of Inhibitor Selectivity Profile

| Compound | Target Enzyme | Substrate Used | IC50 (nM) | Selectivity vs. Off-Target |

|---|---|---|---|---|

| Inhibitor X | cPLA2 | This compound | 15 | - |

| Inhibitor X | MAGL | 4-Nitrophenylacetate | 1,500 | 100-fold for cPLA2 |

| Inhibitor X | ABHD6 | Fluorogenic Substrate Y | >10,000 | >667-fold for cPLA2 |

This table is illustrative and does not represent actual experimental data.

Molecular Mechanisms of Enzyme Action and Structure Activity Relationships Sar

Elucidation of Catalytic Nucleophiles in Phospholipase Enzymes Utilizing 7-Hydroxycoumarinyl-gamma-linolenate

The hydrolysis of the ester bond in this compound by phospholipase A2 (PLA2) enzymes provides a model system for investigating the catalytic mechanism, including the identification of key catalytic nucleophiles. While specific studies focusing exclusively on this coumarin (B35378) derivative for the primary elucidation of catalytic residues are not extensively detailed in the available literature, its hydrolysis is consistent with the well-established catalytic mechanisms of the PLA2 superfamily. nih.govnih.govnih.gov

The majority of PLA2 enzymes, particularly the secreted (sPLA2) and cytosolic (cPLA2) forms, employ a catalytic dyad consisting of a histidine and an aspartate residue within the active site. nih.govnih.gov The hydrolysis reaction is initiated by the activation of a water molecule. The histidine residue, acting as a general base, abstracts a proton from a water molecule, which then becomes a potent nucleophile. This activated water molecule attacks the carbonyl carbon of the ester bond of this compound. The process is critically dependent on a calcium ion (Ca2+), which coordinates to the carbonyl oxygen of the substrate and the catalytic dyad, thereby polarizing the ester bond and facilitating nucleophilic attack. nih.govescholarship.org

In some PLA2 families, such as the Ca2+-independent PLA2s (iPLA2), the catalytic dyad is composed of a serine and an aspartate residue. nih.gov In this mechanism, the serine residue itself acts as the nucleophile, directly attacking the ester carbonyl of the substrate to form a covalent acyl-enzyme intermediate. This intermediate is then hydrolyzed by a water molecule to release the fatty acid and regenerate the active enzyme.

The use of this compound in continuous fluorometric assays allows for the precise measurement of kinetic parameters, which are essential for studying the effects of site-directed mutagenesis. researchgate.net By systematically replacing proposed catalytic residues like histidine or serine and observing the resultant loss of hydrolytic activity towards this fluorogenic substrate, researchers can confirm the identity of the catalytic nucleophiles.

Table 1: Key Catalytic Residues in Phospholipase A2 Subfamilies

| PLA2 Subfamily | Catalytic Nucleophile/Dyad | Role of Metal Ion (Ca2+) |

| Secreted PLA2 (sPLA2) | Histidine-Aspartate | Essential for substrate binding and catalysis |

| Cytosolic PLA2 (cPLA2) | Serine-Aspartate | Required for translocation to membrane and activity |

| Ca2+-independent PLA2 (iPLA2) | Serine-Aspartate | Not required for catalysis |

| Lipoprotein-associated PLA2 (Lp-PLA2) | Serine-Histidine-Aspartate triad | Not required for catalysis |

Investigating Enzyme-Substrate Recognition and Binding Interactions

The interaction between a phospholipase enzyme and its substrate is a highly specific process governed by the three-dimensional structure of the enzyme's active site. This compound serves as an effective probe for these interactions due to its defined chemical structure. escholarship.orgmdpi.com

The binding of this substrate to PLA2 involves two main components: the interfacial binding to the lipid aggregate and the specific binding of the individual substrate molecule within the catalytic site. mdpi.com PLA2s are water-soluble enzymes that act on lipid substrates organized at an interface, such as in micelles or membranes. escholarship.org The initial step is the association of the enzyme with this interface.

Once associated, a single molecule of this compound enters the enzyme's active site, which is typically a hydrophobic channel. escholarship.orgmdpi.com The gamma-linolenate (B1238488) acyl chain is accommodated within this hydrophobic channel. The specificity of this interaction is determined by the size, shape, and amino acid composition of this channel. For instance, the active site of cytosolic PLA2α is enriched with aromatic residues that can interact with the double bonds of polyunsaturated fatty acids like gamma-linolenate through π-π stacking interactions, contributing to its substrate preference. escholarship.org

The coumarin headgroup, being more polar, is positioned near the opening of the active site, in proximity to the catalytic machinery. The precise orientation of the ester bond relative to the catalytic nucleophile and the coordinating Ca2+ ion is crucial for efficient catalysis. nih.govresearchgate.net Studies using fluorogenic substrates have shown that bulky fluorescent groups can sometimes interfere with productive binding, highlighting the stringent structural requirements of the active site. nih.gov However, the relatively smaller size of the coumarin group compared to other fluorophores is advantageous in minimizing such interference. nih.gov

Structural Determinants Governing Substrate Selectivity and Catalytic Efficiency

The substrate selectivity and catalytic efficiency of phospholipase A2 enzymes are governed by a combination of structural features of both the enzyme and the substrate. The use of substrates like this compound in kinetic analyses allows for the quantification of these structure-activity relationships. nih.govnih.govescholarship.org

Enzyme Structural Determinants:

Active Site Architecture: The depth and amino acid composition of the hydrophobic binding channel are primary determinants of acyl chain selectivity. Enzymes with wider and more flexible channels can accommodate a broader range of fatty acids, while those with narrower or more rigid channels exhibit higher specificity. escholarship.org

Interfacial Binding Surface (IBS): The amino acid residues on the surface of the enzyme that interact with the lipid aggregate influence the enzyme's affinity for different types of lipid interfaces (e.g., anionic vs. zwitterionic). mdpi.comescholarship.org

Lid Region: Some PLA2s possess a "lid" region that covers the active site. The opening of this lid, often triggered by interfacial binding, is a key step in allowing substrate access and is a point of regulatory control. nih.gov

Substrate Structural Determinants:

Acyl Chain Length and Unsaturation: The gamma-linolenate chain of the substrate, with its specific length (18 carbons) and pattern of double bonds (cis at positions 6, 9, and 12), is a key feature for recognition by certain PLA2 isoforms. Cytosolic PLA2α, for example, shows a preference for arachidonic acid, which is structurally similar to gamma-linolenate. escholarship.orgnih.gov

Headgroup: While the primary role of the 7-hydroxycoumarin group is to provide a fluorescent signal upon cleavage, its chemical properties (size, polarity) also influence binding affinity and catalytic turnover. The nature of the headgroup can impact the rate-limiting step of the catalytic cycle. nih.gov

Kinetic studies using this compound and related analogs allow for the determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). By comparing these values for different substrates and enzyme variants, researchers can quantitatively assess how specific structural features impact binding affinity and catalytic efficiency. researchgate.netnih.gov For example, a lower Km value for this compound compared to a substrate with a different acyl chain would indicate a higher binding affinity for the former.

Pre Clinical Investigations and Cellular Pathway Modulation

Role in Eicosanoid Signaling Pathway Research via cPLA2α Activation in Cellular Models

7-Hydroxycoumarinyl-gamma-linolenate is instrumental in the investigation of the eicosanoid signaling pathway due to its function as a substrate for cytosolic phospholipase A2α (cPLA2α). Eicosanoids are potent signaling molecules derived from the oxidation of 20-carbon fatty acids, such as arachidonic acid, and are deeply involved in inflammatory processes. wikipedia.org The synthesis of most eicosanoids is initiated by the release of their fatty acid precursors from the sn-2 position of membrane phospholipids (B1166683), a reaction catalyzed by phospholipase A2 (PLA2) enzymes. wikipedia.org

The cPLA2α isoform is of particular interest as it exhibits specificity for phospholipids containing arachidonic acid, and its activation is a key upstream event in the eicosanoid cascade. In cellular models, the activation of cPLA2α is a critical step that leads to the production of pro-inflammatory eicosanoids. The hydrolysis of this compound by cPLA2α releases the fluorescent compound 7-hydroxycoumarin, which can be monitored spectrophotometrically. This allows researchers to continuously measure the enzymatic activity of cPLA2α in real-time within cellular models, providing insights into the mechanisms that regulate the initiation of the eicosanoid signaling pathway.

Investigations of Cellular Responses to Phospholipase Modulation in In Vitro Systems

The use of this compound in in vitro systems allows for detailed investigations into the cellular consequences of phospholipase A2 modulation. The enzymatic cleavage of this substrate not only provides a measurable signal but also releases gamma-linolenic acid (GLA) into the cellular environment, which can then influence various downstream processes.

Effects on Intracellular Lipid Remodeling

The release of gamma-linolenic acid (GLA) from this compound by cPLA2α directly contributes to intracellular lipid remodeling. Once freed, GLA can be incorporated into cellular phospholipids, altering the composition and fluidity of cell membranes. Furthermore, GLA is a precursor to dihomo-γ-linolenic acid (DGLA), which can, in turn, be converted to arachidonic acid (AA). nih.govresearchgate.net This metabolic cascade is a crucial aspect of lipid signaling, and the introduction of GLA through this synthetic substrate can be used to study the dynamics of these transformations and their impact on cellular homeostasis. The balance between GLA, DGLA, and AA is critical, as they are precursors to different series of eicosanoids with distinct biological activities. nih.gov

Modulation of Downstream Signaling Cascades (e.g., NF-κB, MAPK)

Both components of this compound, the 7-hydroxycoumarin moiety and gamma-linolenic acid, have been shown to modulate key inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Gamma-linolenic acid has demonstrated anti-inflammatory properties by inhibiting the activation of NF-κB and the activator protein-1 (AP-1) transcription factors. nih.gov Studies in RAW 264.7 macrophage cell lines have shown that GLA can significantly inhibit the lipopolysaccharide (LPS)-induced degradation of IκB-α, an inhibitor of NF-κB, thereby preventing the translocation of the active p65 subunit of NF-κB to the nucleus. nih.gov Furthermore, GLA has been found to reduce the phosphorylation of extracellular signal-regulated kinase (ERK)1/2 and c-Jun N-terminal kinase (JNK), key components of the MAPK pathway. nih.gov

Similarly, derivatives of 7-hydroxycoumarin have been investigated for their anti-inflammatory effects and have been found to suppress the activation of NF-κB and MAPK pathways. For instance, some 7-hydroxycoumarin derivatives have been shown to inhibit the production of pro-inflammatory cytokines like IL-6 in macrophage models. researchgate.net The mechanism often involves the inhibition of phosphorylation of key signaling proteins within the MAPK cascade. researchgate.net

The table below summarizes the inhibitory effects of Gamma-Linolenic Acid (GLA) on key inflammatory mediators and signaling pathways in LPS-stimulated RAW 264.7 macrophages, as demonstrated in preclinical studies.

| Target | Effect of GLA | Signaling Pathway |

|---|---|---|

| iNOS Protein Expression | Inhibited | NF-κB |

| Pro-interleukin-1β Expression | Inhibited | NF-κB |

| Cyclooxygenase-2 (COX-2) Expression | Inhibited | NF-κB/MAPK |

| Nitric Oxide (NO) Production | Inhibited | - |

| IκB-α Degradation | Inhibited | NF-κB |

| Phosphorylated ERK1/2 | Reduced | MAPK |

| Phosphorylated JNK-1 | Reduced | MAPK |

Mechanistic Studies in In Vivo Animal Models Focusing on Enzyme Activity (e.g., rat whole blood assays)

While direct in vivo studies on this compound are not extensively documented, research on its constituent components provides insights into its potential effects in animal models. In vivo studies, such as rat whole blood assays, are valuable for understanding the integrated physiological response to compounds that modulate enzyme activity and inflammation.

Studies on dietary supplementation with gamma-linolenic acid in rats have shown its ability to alter the fatty acid composition of tissue phospholipids and influence eicosanoid synthesis. nih.gov For example, an increased intake of GLA leads to higher levels of DGLA in liver and erythrocyte phospholipids, which can shift the balance of eicosanoid production towards less inflammatory species. nih.gov

Furthermore, various coumarin (B35378) derivatives have been evaluated in animal models for their anti-inflammatory properties. These studies often employ models such as carrageenan-induced paw edema in rats to assess the anti-inflammatory activity. nih.gov Some synthetic coumarins have been shown to inhibit the release of arachidonic acid by interfering with phospholipase A2 activity in platelets, demonstrating a direct link between coumarin structures and the modulation of this key enzyme in an in vivo-relevant context. nih.gov

The table below presents findings from a study on the anti-inflammatory effects of synthetic 7-hydroxycoumarin derivatives in a carrageenan-induced rat paw edema model, showcasing the percentage of edema inhibition over time compared to a control.

| Compound | Inhibition of Edema (%) after 1h | Inhibition of Edema (%) after 3h |

|---|---|---|

| Derivative 1 | 25.5 | 32.1 |

| Derivative 2 | 30.1 | 44.1 |

| Derivative 3 | 28.7 | 38.1 |

| Indomethacin (Reference) | 35.2 | 33.3 |

Analytical and Bioanalytical Methodologies for 7 Hydroxycoumarinyl Gamma Linolenate and Its Enzymatic Products

Spectrophotometric and Fluorometric Detection Methods in Enzyme Assays

7-Hydroxycoumarinyl-gamma-linolenate is specifically designed as a fluorogenic substrate for certain enzymes, such as cytosolic phospholipase A2 (cPLA2). caymanchem.comlabchem.com.my The principle of its use in enzyme assays is based on the enzymatic hydrolysis of the non-fluorescent ester into its constituent parts: gamma-linolenic acid and 7-hydroxycoumarin. The latter, also known as umbelliferone (B1683723), is a highly fluorescent compound. caymanchem.com

The ester linkage in the parent molecule quenches the fluorescence of the coumarin (B35378) moiety. Upon enzymatic cleavage, the liberated 7-hydroxycoumarin exhibits strong fluorescence, which can be continuously monitored to determine enzyme activity. caymanchem.com This allows for a real-time, continuous assay format. The increase in fluorescence intensity is directly proportional to the rate of the enzymatic reaction.

The detection is typically performed using a fluorometer or a fluorescence plate reader. The optimal wavelengths for excitation and emission of the released 7-hydroxycoumarin are well-established, providing a sensitive and specific detection method. caymanchem.com

Table 1: Fluorometric Properties for Detection of Enzymatic Hydrolysis

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application | Source(s) |

|---|

Chromatographic Techniques for the Separation and Quantification of Conjugates and Metabolites (e.g., HPLC, HPTLC, LC-MS/MS)

Chromatographic methods are indispensable for the separation and precise quantification of this compound, its enzymatic products (7-hydroxycoumarin and gamma-linolenic acid), and any subsequent metabolites, such as glucuronide conjugates. scilit.com

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for separating these compounds. Reversed-phase HPLC methods have been developed for the analysis of 7-hydroxycoumarin and its metabolites in biological matrices like urine and plasma. scilit.com A significant challenge in lipid analysis is the separation of fatty acid positional isomers. For instance, separating gamma-linolenic acid (GLA) from its isomer alpha-linolenic acid (ALA) is difficult with standard reversed-phase columns. nih.gov However, specialized stationary phases, such as those based on cellulose (B213188) tris(3,5-dichlorophenylcarbamate), have proven successful in separating these isomers under reversed-phase conditions, enabling their distinct quantification. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another valuable technique, offering a high-throughput and cost-effective method for separating complex mixtures. researchgate.net While specific applications for this compound are not extensively detailed in the literature, HPTLC methods using silica (B1680970) gel plates are well-suited for the analysis of various lipids and related compounds, often visualized under UV light or with specific staining reagents. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique provides the highest sensitivity and selectivity for quantifying the enzymatic products and their metabolites. LC-MS/MS methods have been developed for the simultaneous evaluation of various drug-metabolizing enzymes using cocktails of probe substrates, where coumarin is used to probe CYP2A6 activity, leading to the formation of 7-hydroxycoumarin. researchgate.net These methods can quantify the released 7-hydroxycoumarin in complex biological samples with high precision. researchgate.netnih.gov Similarly, LC-MS/MS is the method of choice for the quantification of free fatty acids, including gamma-linolenic acid, in human plasma without the need for derivatization. nih.gov

Table 2: Example Chromatographic Conditions for Analyte Quantification

| Analyte | Method | Column | Mobile Phase | Detection | Source(s) |

|---|---|---|---|---|---|

| 7-Hydroxycoumarin | UPLC-MS | Not specified | Gradient elution | MS | nih.gov |

| Gamma-Linolenic Acid (GLA) | LC-MS/MS | Shim-Pack GIST-HP C18 | Isocratic: 90% acetonitrile, 10% water, 2 mM ammonium (B1175870) acetate | ESI-MS/MS (Negative Mode) | nih.gov |

Mass Spectrometry-Based Approaches for Structural Elucidation and Identification of Reaction Products

Mass spectrometry (MS) is a powerful tool for the structural elucidation of unknown compounds and the definitive identification of reaction products. nih.gov In the context of this compound, MS and tandem mass spectrometry (MS/MS) are critical for confirming the identity of the hydrolysis products.

When coupled with liquid chromatography (LC-MS), the mass spectrometer can provide the molecular weight of the compounds eluting from the column. For example, after enzymatic hydrolysis, the product 7-hydroxycoumarin (neutral mass: 162.03 g/mol ) can be identified by its specific mass-to-charge ratio (m/z). nih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural information by fragmenting the selected precursor ion and analyzing the resulting product ions. nih.gov The fragmentation pattern of 7-hydroxycoumarin is well-characterized. Its MS/MS spectrum in negative ionization mode shows characteristic fragment ions that confirm its coumarin core structure. nih.gov This is invaluable for distinguishing it from other potential metabolites or interfering substances in a complex biological sample. nih.gov

For the lipid portion, MS is crucial for identifying gamma-linolenic acid. Furthermore, advanced MS techniques can help differentiate it from its isomers. While isomers like gamma- and alpha-linolenic acid have identical masses and often similar fragmentation patterns, their positions within a larger lipid molecule (like a triacylglycerol) can be determined using a combination of liquid chromatography and mass spectrometry, sometimes aided by computational tools like a linear retention index (LRI) system. mdpi.com This approach has been successfully used to discriminate between triacylglycerols containing different linolenic acid isomers. mdpi.com

Table 3: Mass Spectrometric Data for the Identification of Enzymatic Products

| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Analytical Significance | Source(s) |

|---|---|---|---|---|---|

| 7-Hydroxycoumarin | Negative | 161.02 | 133.03, 117.03, 105.03 | Confirms coumarin structure | nih.gov |

Future Research Directions and Advanced Bioscience Applications of Coumarinyl Linolenate Probes

Development of Next-Generation Fluorescent Substrates with Enhanced Specificity and Sensitivity

The utility of any fluorescent probe is fundamentally determined by its specificity for the target enzyme and the sensitivity of its signal. While 7-Hydroxycoumarinyl-gamma-linolenate is a valuable substrate for cytosolic phospholipase A2 (cPLA2), future research is focused on creating next-generation probes with superior performance characteristics. acs.org

The core principle of these probes lies in the enzymatic cleavage of the ester bond linking gamma-linolenic acid to the 7-hydroxycoumarin fluorophore. This reaction releases the highly fluorescent 7-hydroxycoumarin (also known as umbelliferone), leading to a detectable increase in fluorescence. acs.org The non-fluorescent nature of the esterified substrate and the high fluorescence of the product provide a high signal-to-noise ratio. nih.gov

To enhance specificity, researchers are exploring modifications to both the coumarin (B35378) core and the fatty acid chain. Structure-activity relationship (SAR) studies on various coumarin derivatives have shown that substitutions at the 3 and 7-positions of the coumarin ring can significantly impact their binding affinity and inhibitory potency for target enzymes. nih.govresearchgate.net For instance, the introduction of different functional groups can modulate the electronic properties and steric interactions of the probe within the enzyme's active site, thereby increasing its selectivity for a particular phospholipase or other lipolytic enzymes.

Improving sensitivity is another critical area of development. This involves synthesizing coumarin derivatives with higher fluorescence quantum yields and larger Stokes shifts to minimize background interference. acs.orgnih.gov For example, fluorination of the 7-hydroxycoumarin scaffold has been shown to enhance fluorescence brightness. nih.gov The goal is to develop probes that can detect even minute changes in enzymatic activity, enabling the study of subtle metabolic shifts in real-time.

Table 1: Properties of Selected 7-Hydroxycoumarin Derivatives

| Compound | Target | Ki (nM) | Quantum Yield (Φ) | Stokes Shift (nm) |

| 7-hydroxycoumarin derivative 6d | Macrophage Migration Inhibitory Factor | - | 0.25 | 120 |

| 7-hydroxycoumarin derivative 7 | Macrophage Migration Inhibitory Factor | 18 ± 1 | 0.32 | 100 |

This table presents data on 7-hydroxycoumarin derivatives from a study on Macrophage Migration Inhibitory Factor to illustrate how modifications can influence their properties. While not gamma-linolenate (B1238488) esters, these data demonstrate the tunability of the coumarin fluorophore. Data sourced from acs.orgnih.gov.

Expansion of Applications to Investigate Diverse Enzymatic Targets in Lipid Metabolism

While this compound is primarily associated with cPLA2, the adaptable nature of the coumarin-fatty acid scaffold allows for its modification to target a broader range of enzymes involved in lipid metabolism. The gamma-linolenic acid component itself is a polyunsaturated fatty acid that can be metabolized by various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), to produce signaling molecules like prostaglandins (B1171923) and leukotrienes. rsc.orgthermofisher.com

By synthesizing a library of coumarin esters with different fatty acid chains, it is possible to create probes for other phospholipases, as well as for enzymes such as:

Lipoxygenases (LOXs): These enzymes are involved in the biosynthesis of inflammatory mediators. Coumarin derivatives have been shown to possess LOX inhibitory activity, suggesting that coumarin-fatty acid conjugates could be designed as substrates to report on LOX activity. rsc.org

Cyclooxygenases (COX-1 and COX-2): These enzymes are key to the synthesis of prostanoids. Fluorometric assays for COX activity are already established, and coumarin-based probes could offer new tools for studying these enzymes with high sensitivity. researchgate.netnih.govnih.gov

Other Phospholipases: The specificity of phospholipases for different fatty acids at the sn-1 and sn-2 positions can be exploited to design probes that are selective for other PLA2 isoforms or even for phospholipase A1 (PLA1). acs.orgnih.gov

This expansion of the probe toolkit will enable a more comprehensive analysis of the complex and interconnected pathways of lipid metabolism.

Integration into Advanced Molecular Imaging Techniques for Real-Time Pathway Visualization

A significant advantage of fluorescent probes is their applicability in live-cell and in-vivo imaging. Coumarin-based probes, including those designed for lipid metabolism, are increasingly being used in advanced microscopy techniques to visualize enzymatic activity with high spatiotemporal resolution. rsc.orgresearchgate.netresearchgate.netnih.gov

Future applications in this area include:

Super-Resolution Microscopy: The development of photostable coumarin derivatives allows for their use in techniques like Stimulated Emission Depletion (STED) microscopy, enabling the visualization of lipid droplets and other subcellular structures with unprecedented detail. rsc.orgresearchgate.net

Two-Photon Microscopy: Lipophilic coumarin probes with two-photon absorption properties are being developed for deep-tissue imaging, allowing for the study of lipid metabolism in the context of whole organisms, such as zebrafish models. rsc.orgresearchgate.net

Fluorescence Resonance Energy Transfer (FRET): Coumarin derivatives can serve as either donors or acceptors in FRET-based biosensors. rsc.orgnih.govnih.gov A FRET system incorporating a coumarinyl-linolenate probe could be designed to report on protein-protein interactions within lipid signaling complexes or to measure the proximity of different lipid species within a membrane. For example, a FRET pair consisting of a coumarin-ceramide and an NBD-ceramide has been used to monitor the activity of the ceramide transport protein (CERT). nih.gov

These advanced imaging applications will move the study of lipid metabolism from in-vitro assays to the dynamic environment of living cells and organisms, providing a more physiologically relevant understanding of these processes.

Contribution to Fundamental Understanding of Lipid Signaling Pathways in Biological Systems

The ultimate goal of developing these sophisticated molecular tools is to gain a deeper understanding of the fundamental roles of lipid signaling in health and disease. By enabling the precise measurement and visualization of enzymatic activity, coumarinyl-linolenate and related probes can help to elucidate:

The regulation of inflammatory processes: Since enzymes like cPLA2, COX, and LOX are central to inflammation, these probes can be used to study how inflammatory stimuli alter their activity and to screen for novel anti-inflammatory compounds.

The pathogenesis of metabolic diseases: Dysregulation of lipid metabolism is a hallmark of conditions such as fatty liver disease, diabetes, and atherosclerosis. Coumarin-based probes that target lipid droplets and related enzymes are already being used to study these conditions in cellular and animal models.

The intricacies of membrane biology: Phospholipases play a crucial role in membrane remodeling and the generation of lipid second messengers. Probes that report on their activity can provide insights into how cells maintain membrane homeostasis and respond to external signals. nih.gov

The data generated from these studies will be invaluable for building more accurate models of lipid signaling networks and for identifying new therapeutic targets for a wide range of human diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.